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molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0

4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B070477
M. Wt: 199.23 g/mol
InChI Key: KEUIWYSBVWTQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

0.08 g of NaBH4 is added to a solution of 0.1 g of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1- dioxide (Example 63) in 6 cm3 of isopropanol. The mixture is kept stirring at ambient temperature for 45 minutes. The solvent is then removed under partial vacuum and the residue is treated with 5 cm3 of water. The suspension obtained is adjusted to a pH of 7 and then extracted with chloroform (3 times 100 cm3). The organic phase is washed with water (25 cm3), dried (MgSO4) and then concentrated to dryness to provide the title compound.
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[N:13][C:8]=2[S:7](=[O:15])(=[O:14])[N:6]=[CH:5]1>C(O)(C)C>[CH3:3][N:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[N:13][C:8]=2[S:7](=[O:15])(=[O:14])[NH:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.1 g
Type
reactant
Smiles
CN1C=NS(C2=C1C=CC=N2)(=O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is kept stirring at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed under partial vacuum
ADDITION
Type
ADDITION
Details
the residue is treated with 5 cm3 of water
CUSTOM
Type
CUSTOM
Details
The suspension obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 times 100 cm3)
WASH
Type
WASH
Details
The organic phase is washed with water (25 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN1CNS(C2=C1C=CC=N2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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